molecular formula C10H6F5N B12624977 3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole CAS No. 918871-88-2

3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole

Cat. No.: B12624977
CAS No.: 918871-88-2
M. Wt: 235.15 g/mol
InChI Key: YEPBHESERKIHDN-UHFFFAOYSA-N
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Description

3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound characterized by the presence of a pentafluorophenyl group attached to a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole typically involves the reaction of pentafluorobenzene with a suitable pyrrole precursor under controlled conditions. One common method involves the use of a Grignard reagent derived from bromopentafluorobenzene, which reacts with a pyrrole derivative to form the desired compound . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives with different functional groups .

Scientific Research Applications

3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activities, receptor interactions, and other cellular processes .

Properties

CAS No.

918871-88-2

Molecular Formula

C10H6F5N

Molecular Weight

235.15 g/mol

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)-2,5-dihydro-1H-pyrrole

InChI

InChI=1S/C10H6F5N/c11-6-5(4-1-2-16-3-4)7(12)9(14)10(15)8(6)13/h1,16H,2-3H2

InChI Key

YEPBHESERKIHDN-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CN1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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